![molecular formula C14H16O3 B14198777 [(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid CAS No. 923026-33-9](/img/structure/B14198777.png)
[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid is an organic compound characterized by its unique structure, which includes a phenyl group, a pentynyl chain, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid typically involves the reaction of 4-methyl-1-phenylpent-1-yne with acetic acid under specific conditions. One common method involves the use of a catalyst, such as palladium, to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the pentynyl chain to a double or single bond.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]butyric acid: Contains a butyric acid moiety.
Uniqueness
[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
923026-33-9 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-(4-methyl-1-phenylpent-1-yn-3-yl)oxyacetic acid |
InChI |
InChI=1S/C14H16O3/c1-11(2)13(17-10-14(15)16)9-8-12-6-4-3-5-7-12/h3-7,11,13H,10H2,1-2H3,(H,15,16) |
InChI Key |
AOATUSSFJTYPRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#CC1=CC=CC=C1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


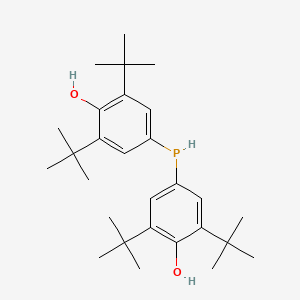
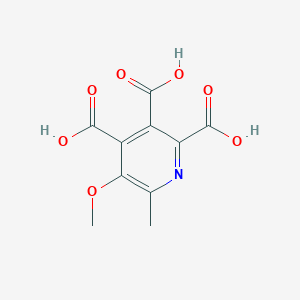
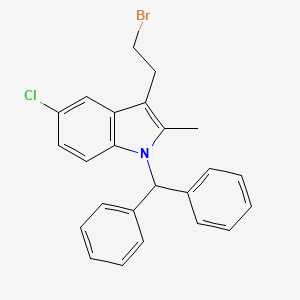
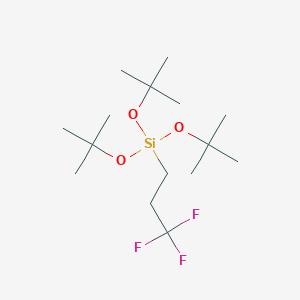

![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
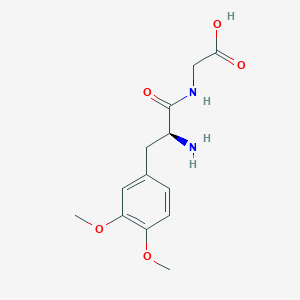
![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
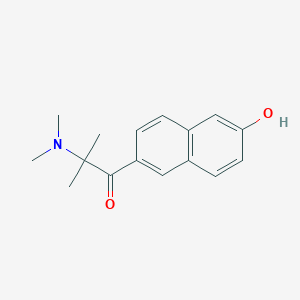

![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)
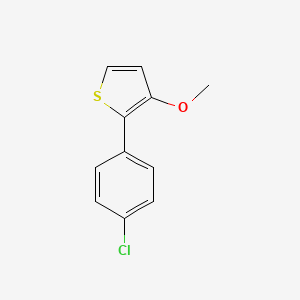
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)

